N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro, nitro, and oxamide functional groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,5-dichloroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide include:
- N’-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide
- N-(4-chloro-3-nitrophenyl)-N’-(2-hydroxybenzylideneamino)oxamide
These compounds share similar structural features but differ in the position or type of substituents, which can affect their chemical properties and applications
Properties
CAS No. |
767291-03-2 |
---|---|
Molecular Formula |
C15H9Cl3N4O4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H9Cl3N4O4/c16-9-2-4-10(17)12(6-9)20-14(23)15(24)21-19-7-8-1-3-11(18)13(5-8)22(25)26/h1-7H,(H,20,23)(H,21,24)/b19-7+ |
InChI Key |
SBSXOTNJUGMYOO-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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